molecular formula C21H21ClN2O3S2 B2676182 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide CAS No. 1251693-44-3

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2676182
CAS No.: 1251693-44-3
M. Wt: 448.98
InChI Key: ALYOVXJNSGSRHN-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, and is substituted with both sulfonamide and carboxamide functional groups. The presence of chlorophenyl and ethylphenyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by treatment with a suitable amine.

    Attachment of the Chlorophenyl and Ethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, using appropriate chlorophenyl and ethylphenyl derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide
  • 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both chlorophenyl and ethylphenyl groups, along with the sulfonamide and carboxamide functionalities, provides a distinct chemical profile that sets it apart from similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-3-15-4-6-16(7-5-15)14-23-21(25)20-19(12-13-28-20)29(26,27)24(2)18-10-8-17(22)9-11-18/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYOVXJNSGSRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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